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Compound of Interest

Compound Name: 1-(Chloromethyl)-2-iodobenzene

Cat. No.: B1581119 Get Quote

Introduction
1-(Chloromethyl)-2-iodobenzene is a halogenated aromatic compound of significant interest

in organic synthesis, serving as a versatile building block for the introduction of the 2-

iodobenzyl moiety in the development of novel pharmaceutical agents and complex organic

molecules. A thorough understanding of its structural and electronic properties is paramount for

its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic

data for 1-(Chloromethyl)-2-iodobenzene, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers,

scientists, and professionals in drug development, offering a comprehensive reference for the

characterization and identification of this compound.

The structural integrity and purity of starting materials are critical in chemical research and

development. Spectroscopic techniques provide a non-destructive and highly informative

means of verifying the structure and purity of chemical compounds. This guide will delve into

the theoretical basis for the observed spectroscopic data and provide practical, field-proven

insights into the interpretation of the spectra.

Molecular Structure and Properties
1-(Chloromethyl)-2-iodobenzene possesses the chemical formula C₇H₆ClI and a molecular

weight of approximately 252.48 g/mol .[1] Its structure consists of a benzene ring substituted

with a chloromethyl group and an iodine atom at adjacent positions (ortho-substitution).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-(Chloromethyl)-2-iodobenzene is characterized by signals

corresponding to the aromatic protons and the benzylic protons of the chloromethyl group.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Chloromethyl)-2-iodobenzene
in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube to a

final volume of about 0.6 mL. Ensure the sample is free of particulate matter.

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Record the spectrum at room temperature using a standard proton pulse

program. Typically, a sufficient signal-to-noise ratio is achieved with 16 to 64 scans.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

The ¹H NMR spectrum of 1-(Chloromethyl)-2-iodobenzene in CDCl₃ exhibits distinct signals

for the aromatic and chloromethyl protons. A representative dataset from a 400 MHz

spectrometer shows the following key features:[2]
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Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration Assignment

7.87
Doublet of

doublets (dd)
J = 7.9, 0.9 1H Aromatic H

7.49
Doublet of

doublets (dd)
J = 7.6, 1.6 1H Aromatic H

7.33 Multiplet (m) - 1H Aromatic H

7.20 Multiplet (m) - 1H Aromatic H

4.71 Singlet (s) - 2H -CH₂Cl

Aromatic Region (7.20-7.87 ppm): The four protons on the benzene ring are chemically non-

equivalent due to the ortho-substitution pattern, leading to a complex multiplet pattern in this

region. The downfield shift of these protons is attributed to the deshielding effect of the

aromatic ring current and the electron-withdrawing nature of the halogen substituents.

Benzylic Protons (4.71 ppm): The two protons of the chloromethyl group appear as a sharp

singlet. Their chemical shift is significantly downfield from typical aliphatic protons due to the

deshielding effects of the adjacent chlorine atom and the aromatic ring. The singlet

multiplicity indicates no adjacent protons to couple with.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated

solvent) is generally required for ¹³C NMR compared to ¹H NMR.

Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding

carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
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Data Acquisition: Use a standard carbon pulse program with proton decoupling to simplify

the spectrum to single lines for each carbon. A larger number of scans (hundreds to

thousands) is typically necessary to achieve an adequate signal-to-noise ratio.

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Key Insights

The proton-decoupled ¹³C NMR spectrum of 1-(Chloromethyl)-2-iodobenzene is expected to

show seven distinct signals, corresponding to the seven carbon atoms in the molecule.[2]

Chemical Shift (δ, ppm) Assignment

136.78 Aromatic C

133.26 Aromatic C

131.02 Aromatic C

130.20 Aromatic C

127.99 Aromatic C

124.25 Aromatic C

46.30 -CH₂Cl

Aromatic Carbons (124.25-136.78 ppm): The six aromatic carbons resonate in the typical

downfield region for sp²-hybridized carbons. The specific chemical shifts are influenced by

the electronic effects of the iodine and chloromethyl substituents. The carbon bearing the

iodine atom (C-I) and the carbon bearing the chloromethyl group (C-CH₂Cl) will have distinct

chemical shifts from the other four aromatic carbons.

Aliphatic Carbon (46.30 ppm): The carbon of the chloromethyl group appears in the aliphatic

region, shifted downfield due to the attachment of the electronegative chlorine atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations.
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Experimental Protocol: FTIR Spectroscopy

Sample Preparation: As 1-(Chloromethyl)-2-iodobenzene is a solid at room temperature, it

can be analyzed as a KBr pellet or a mull. Alternatively, a spectrum can be obtained from a

concentrated solution in a suitable solvent (e.g., CCl₄) using a liquid cell, or as a thin film on

a salt plate if melted. For Attenuated Total Reflectance (ATR-FTIR), a small amount of the

solid sample is placed directly on the ATR crystal.

Instrument Setup: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum

over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment

(or the pure solvent/KBr) should be recorded and subtracted from the sample spectrum.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Data Interpretation and Key Insights

The IR spectrum of 1-(Chloromethyl)-2-iodobenzene displays characteristic absorption bands

corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3060 C-H stretch (aromatic) Medium

~2960, ~2870 C-H stretch (aliphatic, -CH₂Cl) Medium

~1580, ~1470, ~1440 C=C stretch (aromatic ring) Medium-Strong

~1270 C-H in-plane bend (aromatic) Medium

~750
C-H out-of-plane bend (ortho-

disubstituted)
Strong

~680 C-Cl stretch Strong

~530 C-I stretch Medium
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C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in

the aromatic ring. The bands just below 3000 cm⁻¹ are due to the C-H stretching of the

chloromethyl group.

Aromatic C=C Stretching: The absorptions in the 1600-1400 cm⁻¹ region are characteristic of

the carbon-carbon double bond stretching vibrations within the benzene ring.

C-H Bending: The strong absorption around 750 cm⁻¹ is a key indicator of ortho-

disubstitution on a benzene ring.

C-Halogen Stretching: The strong band around 680 cm⁻¹ is attributed to the C-Cl stretching

vibration, while the C-I stretch is expected at a lower frequency, around 530 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and fragmentation pattern of a molecule, which aids in its identification and

structural elucidation.

Experimental Protocol: GC-MS

Sample Introduction: A dilute solution of 1-(Chloromethyl)-2-iodobenzene in a volatile

organic solvent is injected into a gas chromatograph (GC). The GC separates the compound

from any impurities before it enters the mass spectrometer.

Ionization: In the mass spectrometer, the molecules are typically ionized by electron impact

(EI), which involves bombarding them with a high-energy electron beam.

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Data Interpretation and Key Insights
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The electron ionization mass spectrum of 1-(Chloromethyl)-2-iodobenzene provides valuable

structural information.[3]

Table of Key Fragments:

m/z Relative Intensity Proposed Fragment
Fragmentation

Pathway

252/254 Moderate [C₇H₆ClI]⁺˙ (M⁺˙) Molecular ion

217 High [C₇H₆I]⁺ Loss of Cl radical

127 Low [I]⁺ Iodine cation

90 High [C₇H₆]⁺
Loss of I and Cl

radicals

89 Moderate [C₇H₅]⁺
Loss of a proton from

[C₇H₆]⁺

Molecular Ion (M⁺˙): The molecular ion peak is observed at m/z 252, corresponding to the

molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak at m/z 254 with an

intensity of about one-third of the M⁺ peak is also present, which is characteristic of a

compound containing one chlorine atom.

Major Fragmentation Pathways: The fragmentation of 1-(Chloromethyl)-2-iodobenzene is

initiated by the ionization of the molecule. The most prominent fragmentation pathways

involve the cleavage of the carbon-halogen bonds.

Loss of Chlorine: A significant peak is observed at m/z 217, corresponding to the loss of a

chlorine radical from the molecular ion. This fragment, the iodobenzyl cation, is relatively

stable.

Loss of Iodine: Cleavage of the C-I bond can also occur, though it may be less favorable

than the loss of the entire chloromethyl group.

Formation of Tropylium-like Ions: The peak at m/z 90 likely corresponds to the formation of

a tropylium-like ion after the loss of both halogen substituents.
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Fragmentation Workflow Diagram:

[C₇H₆ClI]⁺˙
m/z = 252/254

[C₇H₆I]⁺
m/z = 217- Cl•

[C₇H₆]⁺
m/z = 90

- I•, - Cl•

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 1-(Chloromethyl)-2-iodobenzene.

Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive and self-

validating system for the identification and characterization of 1-(Chloromethyl)-2-
iodobenzene. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR

spectrum identifies the key functional groups and substitution pattern, and the mass spectrum

confirms the molecular weight and provides insights into the molecule's fragmentation behavior.

By understanding and correctly interpreting these spectroscopic signatures, researchers and

drug development professionals can confidently verify the structure and purity of this important

synthetic building block, ensuring the integrity of their subsequent scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data for 1-(Chloromethyl)-2-
iodobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581119#spectroscopic-data-for-1-chloromethyl-2-
iodobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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